3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid
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Overview
Description
3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid is a heterocyclic compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 g/mol . This compound is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse applications in various fields of research and industry.
Preparation Methods
The synthesis of 3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3-methylimidazole with pyrazine-2-carboxylic acid in the presence of a dehydrating agent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Methylimidazo[1,5-a]pyrazine-1-carboxylicacid can be compared with other similar compounds, such as imidazo[1,5-a]pyridine and imidazo[1,5-a]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents and specific properties. For example:
Imidazo[1,5-a]pyridine: Known for its luminescent properties and applications in optoelectronic devices.
Imidazo[1,5-a]pyrimidine: Studied for its potential as antibacterial and anti-inflammatory agents.
Properties
IUPAC Name |
3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-10-7(8(12)13)6-4-9-2-3-11(5)6/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKILDAUKUCNBTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1C=CN=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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